1-Bromo-2,4-dichloro-3-fluorobenzene
Overview
Description
1-Bromo-2,4-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F . It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring. This compound is a clear, colorless liquid with a boiling point of 232°C and a density of 1.823 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dichloro-3-fluorobenzene can be synthesized through a series of halogenation reactions starting from benzene. The process involves:
Fluorination: Introduction of a fluorine atom to the benzene ring.
Chlorination: Addition of chlorine atoms to specific positions on the benzene ring.
Bromination: Incorporation of a bromine atom to complete the synthesis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in the presence of catalysts and solvents to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dichloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to form simpler hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acids.
Reduction: Formation of simpler hydrocarbons.
Scientific Research Applications
1-Bromo-2,4-dichloro-3-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism by which 1-Bromo-2,4-dichloro-3-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, influencing their activity and function. The pathways involved include halogen bonding and hydrophobic interactions, which play a crucial role in the compound’s biological and chemical activity .
Comparison with Similar Compounds
- 1-Bromo-2,5-dichloro-3-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 2-Bromo-1,3-dichloro-5-fluorobenzene
- 2,4-Dichloro-5-fluorobromobenzene
Uniqueness: 1-Bromo-2,4-dichloro-3-fluorobenzene is unique due to its specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique structure makes it valuable in various synthetic and research applications, differentiating it from other similar compounds .
Properties
IUPAC Name |
1-bromo-2,4-dichloro-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-2-4(8)6(10)5(3)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVLXXOXZOFPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661538 | |
Record name | 1-Bromo-2,4-dichloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000573-15-8 | |
Record name | 1-Bromo-2,4-dichloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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